molecular formula C17H28N2O B13085225 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide

Cat. No.: B13085225
M. Wt: 276.4 g/mol
InChI Key: QQCFCPRAFRZOIS-VYRBHSGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, an isopropyl group, and a phenylpropyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with isopropylamine and (S)-1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide
  • 2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)butanamide

Uniqueness

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is unique due to its specific chiral configuration and the presence of a phenylpropyl group. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1S)-1-phenylpropyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C17H28N2O/c1-6-15(14-10-8-7-9-11-14)19(13(4)5)17(20)16(18)12(2)3/h7-13,15-16H,6,18H2,1-5H3/t15-,16?/m0/s1

InChI Key

QQCFCPRAFRZOIS-VYRBHSGPSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N

Canonical SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.